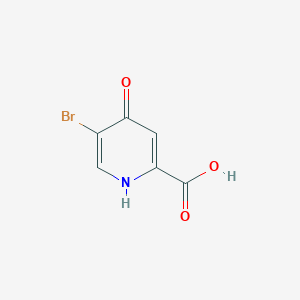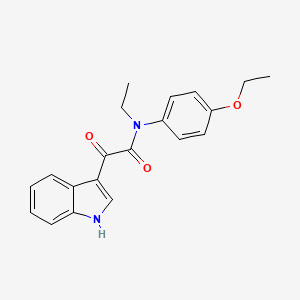
1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a bromophenoxy group and an allyl group attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a type of aromatic heterocycle. The bromophenoxy and allyl groups would be attached to this ring .Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound might participate in reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the bromine atom, or reactions at the allyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom might make it relatively heavy and polar, while the allyl group could potentially make it reactive .Wissenschaftliche Forschungsanwendungen
Photodegradation Studies
Research by Nag, S. K., and Dureja, P. (1997) on a similar compound, triadimefon, provides insights into its photostability and photodegradation products. This study is significant for understanding the behavior of related triazole compounds under light exposure, which can be crucial for storage and application considerations (Nag & Dureja, 1997).
Synthesis and Characterization
Mobinikhaledi, A., Foroughifar, N., Khanpour, M., and Ebrahimi, S. (2010) discussed the synthesis of 4-allyl-5-piridine-4-yl-4H-1,2,4-triazole-3-thiol, a related compound. Their work contributes to understanding the methods and outcomes of synthesizing similar triazole compounds (Mobinikhaledi et al., 2010).
Antileishmanial Activity
Süleymanoğlu, N., Ünver, Y., Ustabaş, R., Direkel, Ş., and Alpaslan, G. (2017) explored the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, indicating potential therapeutic applications of similar compounds in treating parasitic infections (Süleymanoğlu et al., 2017).
Anti-Ulcer Studies
Georgiyants, V., Perekhoda, L., Saidov, N., and Kadamov, I. (2014) investigated the anti-ulcer activity of 4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazole-3-yl-mercaptoacetic acid derivatives. This research highlights the potential of triazole compounds in developing treatments for gastrointestinal disorders (Georgiyants et al., 2014).
Antifungal Agents
Several studies, including those by Ünver et al. (2010) and Kumar et al. (2010), have focused on synthesizing novel triazol compounds with potential as antifungal agents, indicating a significant application area for these compounds in pharmaceuticals and agriculture (Ünver et al., 2010), (Kumar et al., 2010).
Anti-inflammatory and Analgesic Activity
Hunashal, R. D., Ronad, P., Maddi, V., Satyanarayana, D., and Kamadod, M. A. (2014) synthesized compounds related to 1,2,4-triazoles and evaluated their anti-inflammatory and analgesic activities. This indicates the potential of these compounds in developing new pain management and anti-inflammatory drugs (Hunashal et al., 2014).
Eigenschaften
IUPAC Name |
1-[[5-[(4-bromophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2S/c1-5-10-22-16(11-24-14-8-6-13(19)7-9-14)20-21-17(22)25-12-15(23)18(2,3)4/h5-9H,1,10-12H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJDOKQPWDVVFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(N1CC=C)COC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2359181.png)
![N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2359184.png)
![[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2359185.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359187.png)



![2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2359192.png)
![4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide](/img/structure/B2359193.png)
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/no-structure.png)



![Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2359203.png)
